molecular formula C19H21NO2 B2728044 2-Phenoxy-1-(3-phenylpyrrolidin-1-yl)propan-1-one CAS No. 1210790-79-6

2-Phenoxy-1-(3-phenylpyrrolidin-1-yl)propan-1-one

Cat. No.: B2728044
CAS No.: 1210790-79-6
M. Wt: 295.382
InChI Key: TTWNYJXKWCPHAU-UHFFFAOYSA-N
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Description

2-Phenoxy-1-(3-phenylpyrrolidin-1-yl)propan-1-one is an organic compound with the molecular formula C19H21NO2. This compound features a phenoxy group and a phenylpyrrolidine moiety, making it a molecule of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-(3-phenylpyrrolidin-1-yl)propan-1-one typically involves the reaction of phenoxypropanone with phenylpyrrolidine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1-(3-phenylpyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Phenoxy-1-(3-phenylpyrrolidin-1-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-(3-phenylpyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and phenylpyrrolidine groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one
  • 2-Phenoxy-1-(3-methylpyrrolidin-1-yl)propan-1-one
  • 2-Phenoxy-1-(3-ethylpyrrolidin-1-yl)propan-1-one

Uniqueness

2-Phenoxy-1-(3-phenylpyrrolidin-1-yl)propan-1-one is unique due to the presence of both phenoxy and phenylpyrrolidine groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications and interactions with various molecular targets, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-phenoxy-1-(3-phenylpyrrolidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-15(22-18-10-6-3-7-11-18)19(21)20-13-12-17(14-20)16-8-4-2-5-9-16/h2-11,15,17H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWNYJXKWCPHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)C2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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